molecular formula C12H17Cl2NO B054518 Cericlamine CAS No. 112922-55-1

Cericlamine

カタログ番号 B054518
CAS番号: 112922-55-1
分子量: 262.17 g/mol
InChIキー: FWYRGHMKHZXXQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cericlamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of cerium-based metal-organic frameworks (MOFs) and has been synthesized using various methods.

科学的研究の応用

Cericlamine has been extensively studied for its potential applications in various fields, including catalysis, gas storage, and drug delivery. In the field of catalysis, cericlamine has shown promising results as a catalyst for the synthesis of organic compounds. In gas storage, cericlamine has been used as a potential candidate for the storage of hydrogen and methane. In drug delivery, cericlamine has shown potential as a carrier for the targeted delivery of drugs to specific tissues.

作用機序

The mechanism of action of cericlamine is not fully understood. However, it is believed that cericlamine interacts with specific receptors in the body, leading to the activation of various signaling pathways. This activation can result in the modulation of cellular processes, including gene expression, protein synthesis, and cell differentiation.

生化学的および生理学的効果

Cericlamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that cericlamine can inhibit the growth of cancer cells and induce apoptosis. Additionally, cericlamine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of cericlamine is its high stability, making it an ideal candidate for use in various laboratory experiments. Additionally, cericlamine has shown good biocompatibility, making it a potential candidate for use in biomedical applications. However, one of the main limitations of cericlamine is its low solubility, which can make it difficult to work with in certain experiments.

将来の方向性

There are several future directions for the research of cericlamine. One potential direction is the development of new synthesis methods that can improve the yield and purity of cericlamine. Another direction is the investigation of the potential therapeutic applications of cericlamine in various diseases, including cancer and inflammatory diseases. Additionally, the use of cericlamine as a carrier for the delivery of drugs to specific tissues is an area of research that has significant potential.

特性

CAS番号

112922-55-1

製品名

Cericlamine

分子式

C12H17Cl2NO

分子量

262.17 g/mol

IUPAC名

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3

InChIキー

FWYRGHMKHZXXQX-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

正規SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

同義語

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
cericlamine
JO 1017
JO-1017

製品の起源

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C(C)(Cc1ccc(Cl)c(Cl)c1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and formic acid to obtain a (+/-)3-(3,4-dichlorophenyl)-2-dimethyl-amino-2-methylpropionic acid ester(II) ##STR10## in which R is lower alkyl, then iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) ##STR11## and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and Formic acid to obtain an ester of (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid (II) ##STR6## in which R is lower alkyl, iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-di-chlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Process according to claim 1 or 4 in which 1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
lithium aluminium hydride tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
Type
reactant
Reaction Step One
Name
lithium aluminium hydride tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。